molecular formula C12H13N3O B1354196 3-Amino-2-(4-methoxyphenyl)amino-pyridine CAS No. 41010-68-8

3-Amino-2-(4-methoxyphenyl)amino-pyridine

Cat. No. B1354196
CAS RN: 41010-68-8
M. Wt: 215.25 g/mol
InChI Key: GAKVHRACPVAOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Structural Analysis and Crystallography

The crystal structure and synthesis of similar pyridine derivatives have been extensively studied, focusing on the intermolecular interactions and molecular conformation. For instance, the synthesis and structural analysis of 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d] pyrazolo[3, 4-b]pyridine-3-carbonitrile through X-ray Crystallography have contributed significantly to understanding the spatial arrangement and potential applications of such compounds (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Corrosion Inhibition

Pyridine derivatives, including similar structures to 3-Amino-2-(4-methoxyphenyl)amino-pyridine, have shown promising results as corrosion inhibitors. Their adsorption and inhibition effects have been studied, and the compounds have been proven to provide protective films on metal surfaces, contributing to the prevention of corrosion (Ansari, Quraishi, & Singh, 2015).

Antimicrobial and Antitubercular Activities

These compounds have been investigated for their potential in combating various microbial organisms, including Mycobacterium tuberculosis. The synthesis of derivatives and their antimicrobial efficacy opens avenues for novel therapeutic agents (Vyas et al., 2009).

Photophysical Properties

Understanding the photophysical characteristics of pyridine derivatives is essential for applications in materials science and photonics. For instance, studies on compounds like 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues reveal crucial insights into intramolecular charge transfer and excited state intramolecular proton transfer processes, which are fundamental in the design of advanced materials and optical devices (Behera, Karak, & Krishnamoorthy, 2015).

Insecticidal Properties

Pyridine derivatives have also been explored for their insecticidal properties, showing potential as environmentally friendly alternatives to conventional pesticides. Their synthesis and toxicity against specific pests like the cowpea aphid, Aphis craccivora Koch, have been documented, highlighting their significance in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

IUPAC Name

2-N-(4-methoxyphenyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKVHRACPVAOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466148
Record name N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-(4-methoxyphenyl)pyridine-2,3-diamine

CAS RN

41010-68-8
Record name N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.6 g (27 mmol) of 2-(4-methoxyphenyl)amino-3-nitropyridine was dissolved in methanol (150 mL). A solution in which tin (II) chloride dihydrate was dissolved in 12 N hydrochloric acid (40 mL) was prepared, and this solution was added dropwise to the reaction solution at 0° C. over 5 minutes. The reaction solution was returned to room temperature, and then stirred for 3 hours. After confirming the completion of the reaction, the solvent was distilled off under reduced pressure, and water (100 mL) was added. The reaction solution was adjusted to pH 12 using a 10% aqueous solution of sodium hydroxide, subsequently filtered, and extracted with dichloromethane. The obtained organic layer was dried over anhydrous magnesium sulfate, and then the inorganic matter was separated by filtration. The solvent was distilled off under reduced pressure, to obtain 5.2 g (yield: 90%) of 3-amino-2-(4-methoxyphenyl)aminopyridine as orange-colored crystals.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.